REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)=[N:5][N:4]=[N:3]1>[OH-].[OH-].[Pd+2].CO.CCOC(C)=O>[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)=[N:5][N:4]=[N:3]1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
CN1N=NN=C1C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
94 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
MeOH EtOAc
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO.CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through fiberglass
|
Type
|
FILTRATION
|
Details
|
filter paper under nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NN=C1C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 383 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |